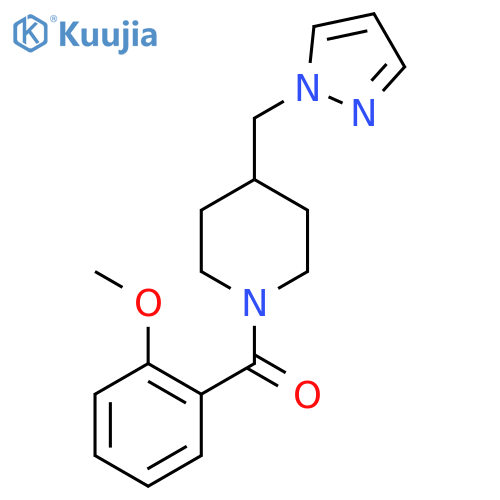Cas no 1286720-13-5 (1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine)

1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine 化学的及び物理的性質
名前と識別子
-
- 1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine
- (2-methoxyphenyl)-[4-(pyrazol-1-ylmethyl)piperidin-1-yl]methanone
- VU0521500-1
- AKOS024519686
- F5823-0292
- CCG-309661
- 1286720-13-5
- (4-((1H-pyrazol-1-yl)methyl)piperidin-1-yl)(2-methoxyphenyl)methanone
- 1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine
-
- インチ: 1S/C17H21N3O2/c1-22-16-6-3-2-5-15(16)17(21)19-11-7-14(8-12-19)13-20-10-4-9-18-20/h2-6,9-10,14H,7-8,11-13H2,1H3
- InChIKey: JNWNCUVKWQSRMW-UHFFFAOYSA-N
- ほほえんだ: O=C(C1C=CC=CC=1OC)N1CCC(CN2C=CC=N2)CC1
計算された属性
- せいみつぶんしりょう: 299.16337692g/mol
- どういたいしつりょう: 299.16337692g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 22
- 回転可能化学結合数: 4
- 複雑さ: 369
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 47.4Ų
1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F5823-0292-3mg |
1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine |
1286720-13-5 | 3mg |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F5823-0292-5μmol |
1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine |
1286720-13-5 | 5μmol |
$94.5 | 2023-09-09 | ||
| Life Chemicals | F5823-0292-1mg |
1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine |
1286720-13-5 | 1mg |
$81.0 | 2023-09-09 | ||
| Life Chemicals | F5823-0292-4mg |
1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine |
1286720-13-5 | 4mg |
$99.0 | 2023-09-09 | ||
| Life Chemicals | F5823-0292-5mg |
1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine |
1286720-13-5 | 5mg |
$103.5 | 2023-09-09 | ||
| Life Chemicals | F5823-0292-2mg |
1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine |
1286720-13-5 | 2mg |
$88.5 | 2023-09-09 | ||
| Life Chemicals | F5823-0292-2μmol |
1-(2-methoxybenzoyl)-4-[(1H-pyrazol-1-yl)methyl]piperidine |
1286720-13-5 | 2μmol |
$85.5 | 2023-09-09 |
1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine 関連文献
-
Sean W. Reilly,Charles Edwin Webster,T. Keith Hollis,Henry U. Valle Dalton Trans., 2016,45, 2823-2828
-
Yuan Wang,Yucun Liu,Longyi Jin,Bingzhu Yin Soft Matter, 2016,12, 6373-6384
-
Valery A. Barachevsky,Yury A. Puankov,Tatyana M. Valova,Olga I. Kobeleva,K. Lyssenko New J. Chem., 2009,33, 2267-2277
-
Anjun Hu,Jianwei Wang,Xiaobin Niu,Mingjie Zhou,Wei Chen,Tianyu Lei,Jianwen Huang,Yaoyao Li,Lanxin Xue,Yuxin Fan,Xianfu Wang,Jie Xiong J. Mater. Chem. A, 2021,9, 9771-9779
1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidineに関する追加情報
1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine (CAS: 1286720-13-5) の最新研究動向
1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine (CAS: 1286720-13-5) は、近年、神経科学分野において注目を集めている化合物です。本化合物は、特定の受容体サブタイプに対する選択的な結合能を示すことが報告されており、中枢神経系疾患の治療標的としての可能性が研究されています。特に、GPCRファミリーに属する受容体との相互作用が注目され、その構造活性相関についての研究が進められています。
2023年に発表された最新の研究では、本化合物の立体構造と受容体結合特性の詳細な解析が行われました。X線結晶構造解析により、methoxybenzoyl基とpiperidine環の立体配置が受容体結合ポケットへの適合性に重要な役割を果たすことが明らかになりました。また、分子動力学シミュレーションにより、pyrazolyl基の柔軟性が受容体活性化プロセスに関与している可能性が示唆されています。
薬理学的評価においては、本化合物がナノモーラー濃度域で特定の受容体サブタイプに対してアンタゴニスト活性を示すことが確認されています。in vitroアッセイ系では、細胞内カルシウム動員を有意に抑制することが報告されており、この作用機序が神経保護効果につながる可能性が指摘されています。さらに、選択性プロファイリングの結果、関連する受容体サブタイプに対して高い選択性を保持していることが特徴として挙げられます。
創薬化学の観点からは、本化合物の構造最適化研究が活発に行われています。特に、代謝安定性の向上を目的とした誘導体合成が進められており、肝ミクロソーム安定性試験において改善が見られた誘導体が数種類報告されています。これらの構造改変は、バイオアベイラビリティの向上に寄与すると期待されています。
前臨床試験段階の研究では、本化合物の脳血液関門透過性について詳細な評価が行われています。マウスモデルを用いた実験では、経口投与後の脳内濃度が治療効果発現に十分なレベルに達することが確認されています。また、安全性プロファイルに関しては、初期の毒性試験において許容範囲内の結果が得られていることが報告されています。
今後の研究展開としては、本化合物をリード化合物とした更なる構造最適化と、特定の神経疾患モデルにおける有効性評価が期待されます。特に、神経変性疾患や神経因性疼痛を対象とした研究開発が注目されており、近い将来に臨床試験段階に進む可能性が示唆されています。また、併せて作用機序のより詳細な解明が求められています。
1286720-13-5 (1-(2-methoxybenzoyl)-4-(1H-pyrazol-1-yl)methylpiperidine) 関連製品
- 40682-56-2(ethyl 2-amino-3-hydroxy-3-phenylpropanoate)
- 1213-33-8(Benzenamine,2-[(4-methylphenyl)sulfonyl]-)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 2287345-74-6(6-fluoro-1-[(1-methylpyrrolidin-3-yl)methyl]-1H-1,2,3-benzotriazole-7-carbonitrile)
- 1384427-85-3(2-(4H-1,2,4-triazol-3-yl)propan-2-amine dihydrochloride)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 2171835-32-6(3-ethyl-1-(4-ethyl-4-methylpiperidin-1-yl)sulfonylpentan-2-amine)
- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)
- 1859512-00-7(Furan, 3-(chloromethyl)tetrahydro-3-(2-propen-1-yl)-)
- 1804261-67-3(5-Chloro-2-(3-oxopropyl)mandelic acid)




